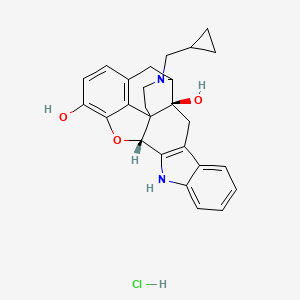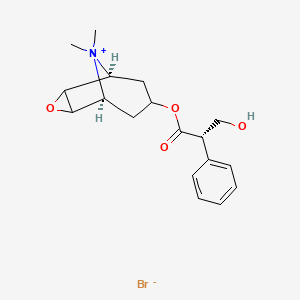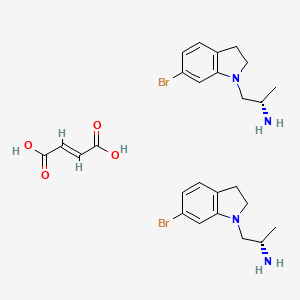
NTI hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NTI hydrochloride involves multiple steps, starting from the appropriate indole derivatives. The key steps include:
Formation of the indole core: This is typically achieved through Fischer indole synthesis or other indole-forming reactions.
Functionalization of the indole ring: This involves introducing various functional groups to the indole ring to achieve the desired pharmacophore.
Cyclization and final modifications: The final steps involve cyclization reactions to form the naltrindole structure, followed by conversion to the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
NTI hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or other reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of this compound .
Applications De Recherche Scientifique
NTI hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the delta-opioid receptor and its interactions with other molecules.
Biology: this compound is used in cellular and molecular biology to investigate the role of delta-opioid receptors in various physiological processes.
Medicine: The compound is studied for its potential therapeutic applications in pain management, addiction treatment, and other neurological disorders.
Industry: This compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
NTI hydrochloride exerts its effects by selectively binding to the delta-opioid receptor, a G-protein-coupled receptor involved in modulating pain and other physiological responses. Upon binding, this compound inhibits the receptor’s activity, preventing the downstream signaling pathways that lead to pain relief and other effects. The molecular targets include the delta-opioid receptor itself and associated signaling molecules such as G-proteins and second messengers .
Comparaison Avec Des Composés Similaires
NTI hydrochloride is unique in its high selectivity for the delta-opioid receptor compared to other opioid receptor antagonists. Similar compounds include:
Nor-Binaltorphimine dihydrochloride: A kappa-opioid receptor antagonist.
Naloxone hydrochloride dihydrate: A non-selective opioid receptor antagonist.
Naltrexone hydrochloride: Another non-selective opioid receptor antagonist with a broader range of applications.
The uniqueness of this compound lies in its specificity for the delta-opioid receptor, making it a valuable tool for studying this receptor subtype .
Propriétés
Formule moléculaire |
C26H27ClN2O3 |
|---|---|
Poids moléculaire |
451.0 g/mol |
Nom IUPAC |
(2S,13R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride |
InChI |
InChI=1S/C26H26N2O3.ClH/c29-19-8-7-15-11-20-26(30)12-17-16-3-1-2-4-18(16)27-22(17)24-25(26,21(15)23(19)31-24)9-10-28(20)13-14-5-6-14;/h1-4,7-8,14,20,24,27,29-30H,5-6,9-13H2;1H/t20?,24-,25?,26+;/m0./s1 |
Clé InChI |
KNJKRQXCFJCQHC-ONIXXLMQSA-N |
SMILES isomérique |
C1CC1CN2CCC34[C@@H]5C6=C(C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6.Cl |
SMILES canonique |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![disodium;(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-methyl-2-[[oxido-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]pentanoyl]amino]propanoate](/img/structure/B10763360.png)
![tetrasodium;[(2R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B10763362.png)

![azane;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate;hydrate](/img/structure/B10763371.png)
![[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2R)-3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B10763373.png)
![22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride](/img/structure/B10763385.png)
![tetrasodium;[(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B10763401.png)
![(8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;(E)-but-2-enedioic acid](/img/structure/B10763410.png)
![(2S,3R,4S,5S)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol](/img/structure/B10763416.png)
![(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate](/img/structure/B10763424.png)

![tetrasodium;[(2R,3R,5R)-2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B10763441.png)
![(2R,3R,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol](/img/structure/B10763448.png)
